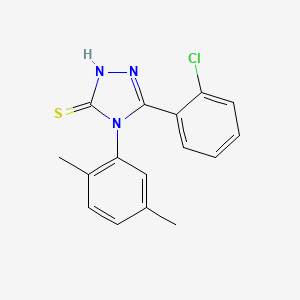

5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Descripción

5-(2-Chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5, a 2,5-dimethylphenyl group at position 4, and a thiol (-SH) group at position 3. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which may influence its electronic properties, solubility, and biological interactions.

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S/c1-10-7-8-11(2)14(9-10)20-15(18-19-16(20)21)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYAZIWWPZWXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 191349-41-4) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of 5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is C₁₆H₁₄ClN₃S. It features a triazole ring substituted with a thiol group and two aromatic rings, contributing to its unique biological profile.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol demonstrated activity against various cancer cell lines. For instance, derivatives showed IC₅₀ values indicating effective inhibition of colon carcinoma HCT-116 and breast cancer T47D cell lines .

Antimicrobial Activity

The compound has shown promising antimicrobial effects. A comparative study of related triazole compounds revealed that certain derivatives had potent antibacterial activity against pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .

Anti-inflammatory Properties

Triazole derivatives are also recognized for their anti-inflammatory effects. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases .

The biological activities of 5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiol group in the compound may interact with thiol-sensitive enzymes, inhibiting their activity.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Triazoles can modulate oxidative stress within cells, either promoting or inhibiting ROS production depending on the context .

Study on Anticancer Effects

A notable study investigated the anticancer effects of various triazole derivatives including 5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol. The results indicated that the compound exhibited a significant reduction in cell viability in treated cancer cell lines compared to controls:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

Antimicrobial Efficacy Evaluation

In another research effort focusing on antimicrobial properties, 5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol was tested against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Chlorophenyl Isomerism: Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol): Differs in the position of the chlorophenyl group (4- vs. 2-chloro). Yucasin inhibits YUC flavin monooxygenases in auxin biosynthesis, suggesting that substituent position critically affects biological targeting. The 2-chlorophenyl group in the target compound may sterically hinder enzyme interactions compared to Yucasin’s 4-chloro derivative . 5-(3-Chlorophenyl) Analogs: Compounds like 5-(3-chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () highlight how chloro-substituent position alters conjugation and Schiff base formation, impacting photostability and catalytic activity .

- Methyl and Methoxy Groups: The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to analogs with methoxy substituents (e.g., 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol in ).

Heterocyclic and Aromatic Modifications

Pyridine and Thiophene Derivatives :

- Compounds such as 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol () and 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol () demonstrate how heterocyclic substituents modulate electronic properties. Pyridine’s nitrogen atoms enhance water solubility, whereas thiophene’s sulfur contributes to π-π stacking in biological systems .

- Benzoxazole and Triazolothiadiazole Hybrids: The benzoxazole-containing 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () shows enhanced antimicrobial activity due to the fused benzoxazole ring, which improves binding to microbial enzymes . Triazolothiadiazoles () exhibit broad-spectrum antimicrobial activity, suggesting that fused ring systems enhance bioactivity compared to non-fused triazoles .

Comparative Data Tables

Key Findings and Implications

- Biological Potential: While direct data are lacking, analogs with chlorophenyl and heterocyclic substituents exhibit antimicrobial and enzyme-inhibitory activities, suggesting the target compound merits similar evaluation.

- Synthesis Optimization : Catalytic methods (e.g., InCl₃, HCl) from related compounds could improve the target’s synthetic efficiency.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol?

- Methodology: The compound can be synthesized via multi-step reactions starting from substituted hydrazides and thioureas. Key steps include cyclization under alkaline conditions (e.g., NaOH in ethanol) and purification via silica gel chromatography using solvent mixtures like hexane:ethyl acetate (75:25 v/v). Characterization should involve elemental analysis, ¹H/¹³C NMR, IR, and HR-MS to confirm structural integrity .

Q. How can the purity and structural identity of this triazole derivative be validated?

- Methodology: Use a combination of analytical techniques:

- Melting point determination to assess purity.

- FT-IR to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹).

- NMR spectroscopy to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm).

- HR-MS to confirm molecular ion peaks (e.g., [M+H⁺] calculated for C₁₇H₁₅ClN₃S: 328.07) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodology:

- Antimicrobial screening : Use broth microdilution assays against Mycobacterium bovis (pH 6.5–7.1, 37°C) to determine minimum inhibitory concentrations (MICs) .

- Enzyme inhibition : Measure IC₅₀ values via kinetic assays (e.g., alkaline phosphatase inhibition at 1.50 μM for structural analogs) .

Advanced Research Questions

Q. How can structural modifications enhance its anti-tuberculosis activity?

- Methodology:

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2- or 4-positions of the phenyl rings to improve target binding.

- Compare activity against M. bovis under varying pH (6.5 vs. 7.1) and concentrations (0.1–1.0%) to optimize efficacy .

Q. What computational approaches predict its binding affinity to viral helicases (e.g., MERS-CoV)?

- Methodology: Perform molecular docking using software like AutoDock Vina to model interactions with helicase ATPase domains (e.g., PDB ID: 5WWP). Prioritize substituents like cyclopentenyl or iodophenyl, which showed IC₅₀ values of 0.47–3.9 µmol/L in analogs .

Q. How do contradictory data on substituent effects (e.g., halogen vs. methoxy groups) inform SAR studies?

- Methodology: Conduct meta-analysis of IC₅₀/MIC data for analogs. For example:

- Chlorophenyl groups enhance enzyme inhibition (IC₅₀ = 1.50 μM) but reduce solubility .

- Methoxy groups improve bioavailability but may lower antiviral potency . Balance hydrophobicity and electronic effects via QSAR modeling .

Q. What in silico tools assess its pharmacokinetic and toxicity profiles?

- Methodology: Use ADME/Tox platforms (e.g., SwissADME, ProTox-II) to predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.